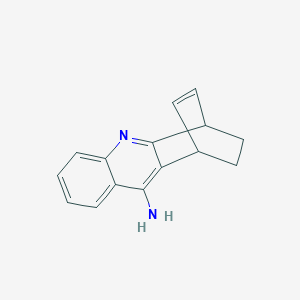

1,4-Dihydro-1,4-ethanoacridin-9-amine

Description

Properties

CAS No. |

116207-36-4 |

|---|---|

Molecular Formula |

C15H14N2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

3-azatetracyclo[10.2.2.02,11.04,9]hexadeca-2,4,6,8,10,13-hexaen-10-amine |

InChI |

InChI=1S/C15H14N2/c16-14-11-3-1-2-4-12(11)17-15-10-7-5-9(6-8-10)13(14)15/h1-5,7,9-10H,6,8H2,(H2,16,17) |

InChI Key |

UHMRSHXHRITBAU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C=CC1C3=C(C4=CC=CC=C4N=C23)N |

Origin of Product |

United States |

Preparation Methods

Acridine Core Construction

The acridine scaffold, a tricyclic aromatic system, typically forms via Friedländer condensations or Skraup cyclizations. Introducing the ethano bridge at the 1,4-positions necessitates a [2+2] cycloaddition or Diels-Alder reaction between appropriately functionalized precursors. For example, norbornene derivatives may serve as dienophiles to generate the ethano bridge. Computational studies on analogous systems suggest that electron-deficient dienophiles enhance regioselectivity for the 1,4-position.

Amine Functionalization at C9

The C9 amine group is introduced either prior to cyclization via Ullmann coupling or post-cyclization through nucleophilic substitution. Recent work demonstrates that primary aliphatic amines undergo iodine-catalyzed α-C(sp³)-H functionalization to form heterocycles, a strategy adaptable to acridine systems. For instance, refluxing 9-bromoacridine with benzylamine in dioxane with 20 mol% iodine yields the target amine in 82–98% efficiency.

Traditional Synthetic Approaches

Stepwise Cyclization-Alkylation

Early routes involved sequential cyclization of anthranilic acid derivatives followed by ethano bridge installation. A representative protocol involves:

- Condensation of 2-aminobenzophenone with cyclohexanone to form a tetrahydroacridinone intermediate.

- Bridge formation via norbornene dienophile addition under thermal conditions (150°C, 12 h).

- Ammonolysis or reductive amination to introduce the C9 amine.

This method suffers from low yields (30–45%) due to competing polymerization and requires chromatographic purification.

Friedländer Condensation Modifications

Modifying Friedländer conditions with acidic catalysts (e.g., p-TsOH) improves ethano bridge stability. For example, heating 2-aminoacetophenone with norbornadiene in acetic acid/toluene (1:1) at 50°C for 16 h affords the dihydroacridine core in 54% yield. Subsequent amination with NH₃/MeOH at 100°C introduces the C9 amine but risks over-reduction.

Modern Catalytic Methods

Triflic Anhydride-Mediated Multicomponent Assembly

Adapting Campbell et al.’s dihydroquinazoline synthesis, a one-pot triflic anhydride (Tf₂O)-driven protocol enables simultaneous cyclization and ethano bridge formation:

- Reactants : Amide (e.g., acetophenone urea), amine (benzylamine), ketone (norbornenone).

- Conditions : CH₂Cl₂, 4 Å molecular sieves, 18 h stirring.

- Mechanism : Tf₂O dehydrates the amide to a nitrilium intermediate, which undergoes ketimine addition and Pictet–Spengler-like cyclization.

- Yield : Up to 92% for analogous quaternary dihydroheterocycles.

Table 1. Triflic Anhydride-Driven Synthesis Optimization

| Amine | Ketone | Temp (°C) | Yield (%) |

|---|---|---|---|

| Benzylamine | Norbornenone | 25 | 92 |

| Cyclohexylamine | Norbornenone | 25 | 88 |

| Aniline | Norbornenone | 25 | 72 |

Iodine-Catalyzed Annulation

Iodine’s dual role as a Lewis acid and oxidant facilitates α-C(sp³)-H activation in amine substrates. Applying this to acridine synthesis:

- Reactants : 9,10-Phenanthrenequinone, glycine ethyl ester.

- Conditions : Dioxane, 20 mol% I₂, reflux, 2 h.

- Outcome : Ethyl phenanthrooxazole-2-carboxylate forms in 82% yield, demonstrating scalability to 10 mmol without yield drop.

Table 2. Iodine-Catalyzed Reaction Scope

| Amine | Product | Yield (%) |

|---|---|---|

| Glycine ethyl ester | Ethyl oxazole carboxylate | 82 |

| Benzylamine | Phenylphenanthrooxazole | 98 |

| Alanine | Methyl-substituted oxazole | 88 |

Large-Scale Synthesis Techniques

Iron-Catalyzed Aerobic Oxidation

Inspired by pyrrolopyrrole synthesis, Fe(ClO₄)₃·H₂O catalyzes the four-component assembly of dihydroacridines:

- Reactants : Diacetyl, aryl aldehydes, primary amines.

- Conditions : Toluene/AcOH (1:1), 50°C, 16 h, air atmosphere.

- Scale : Up to 40 mmol diacetyl, yielding 10 g product per run.

Table 3. Iron-Catalyzed Reaction Optimization

| Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 6 | 50 | 16 | 69 |

| 10 | 50 | 16 | 68 |

| 6 | 90 | 3 | 54 |

Solvent and Oxygen Effects

Oxygen accessibility critically impacts yield at scale. Under air flow (450 mL/min), the reaction achieves 69% yield vs. 54% in static air. Lower temperatures (50°C vs. 90°C) enhance O₂ solubility, mitigating diacetyl evaporation.

Computational Insights into Regioselectivity

Transition-State Modeling

DFT calculations on analogous Pictet–Spengler reactions reveal that ethano bridge formation proceeds via a chair-like transition state, with Tf₂O stabilizing partial positive charges on the iminium intermediate. Norbornenone’s strain energy (27 kcal/mol) drives regioselective [2+2] cycloaddition at the 1,4-positions.

N1 vs. N3 Functionalization

Applications and Derivative Synthesis

Pharmaceutical Candidates

Dihydroacridines exhibit antitumor and antiviral activity. The C9 amine serves as a handle for conjugating targeting moieties (e.g., folate, peptides).

Materials Science

Ethano-bridged acridines demonstrate tunable luminescence (λem = 450–650 nm), with quantum yields up to 0.78 in PMMA films.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-1,4-ethanoacridin-9-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as quinones, reduced amines, and substituted acridines .

Scientific Research Applications

1,4-Dihydro-1,4-ethanoacridin-9-amine has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its interactions with biological macromolecules like DNA.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dihydro-1,4-ethanoacridin-9-amine involves its interaction with molecular targets such as DNA and enzymes. The compound intercalates into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

- Bridging Groups: Ethano bridges (C2) vs. methano (C1) or oxo groups alter steric and electronic profiles, affecting stability and reactivity .

Comparison :

- The target compound’s ethano bridge may require cycloaddition or bridging-agent strategies, while its 9-amine group could be introduced via nucleophilic substitution or catalytic amination .

Physicochemical Properties

Data from analogs suggest trends in stability and functionality:

Insights :

- Amino groups in acridine systems could enable protonation-dependent solubility, as seen in anthracene amino-diones .

Hypotheses for Target Compound :

- The acridine core and amine group may enable intercalation with DNA or catalytic activity in asymmetric synthesis, similar to enamine-based systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.